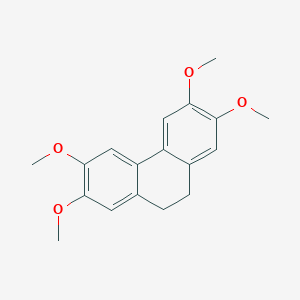
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene, also known as DHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a naturally occurring phenanthrene derivative that is found in various plants, including orchids, and has been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. Its potential therapeutic applications have been explored in various preclinical studies. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. Moreover, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Mécanisme D'action
The exact mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is not fully understood. However, it has been suggested that 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene may exert its biological activities through the modulation of various signaling pathways. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess various biochemical and physiological effects. For instance, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. Moreover, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been shown to reduce oxidative stress, which is a key factor in the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential therapeutic applications. 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to possess various biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in lab experiments is its potential toxicity. While 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene has been found to be relatively safe in preclinical studies, its toxicity profile has not been fully characterized.
Orientations Futures
There are several future directions for research on 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene and its biochemical and physiological effects. Moreover, the toxicity profile of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene needs to be fully characterized in order to determine its safety for use in humans. Finally, the development of novel synthetic methods for 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene may be useful in the production of large quantities for research and potential therapeutic applications.
Conclusion
In conclusion, 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene is a naturally occurring phenanthrene derivative that has gained significant attention in the field of scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While further research is needed to fully understand the potential of 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene as a therapeutic agent, its biological activities make it a promising candidate for the development of novel therapeutics.
Méthodes De Synthèse
2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. One such method involves the reaction of 2,3,6,7-tetramethoxyphenanthrene with vinyl magnesium bromide in the presence of palladium catalysts. This reaction yields 2,3,6,7-Tetramethoxy-9,10-dihydrophenanthrene in good yields and high purity.
Propriétés
Formule moléculaire |
C18H20O4 |
|---|---|
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
2,3,6,7-tetramethoxy-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C18H20O4/c1-19-15-7-11-5-6-12-8-16(20-2)18(22-4)10-14(12)13(11)9-17(15)21-3/h7-10H,5-6H2,1-4H3 |
Clé InChI |
SCJQACPXMFUNKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)CCC3=CC(=C(C=C32)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295874.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![2-[3-chloro-5-ethoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295876.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295891.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-ethoxybenzylidene)isonicotinohydrazide](/img/structure/B295894.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)